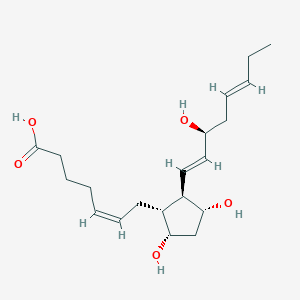

17-トランス プロスタグランジン F3アルファ

説明

17-trans Prostaglandin F3alpha is a double bond isomer of Prostaglandin F3alpha and a potential metabolite of trans dietary fatty acids . It has anti-inflammatory properties .

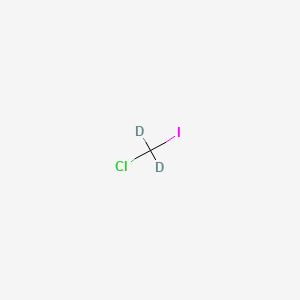

Synthesis Analysis

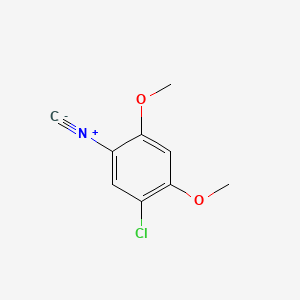

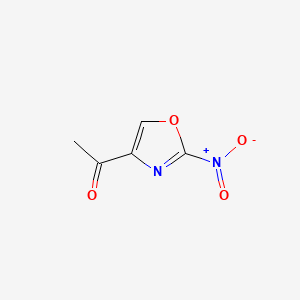

The synthesis of prostaglandins, including 17-trans Prostaglandin F3alpha, has garnered significant attention due to their exceptional biological activities . A unified synthesis of prostaglandins has been reported from the readily available dichloro-containing bicyclic ketone . This synthesis involves 11-12 steps with 3.8-8.4% overall yields . Key transformations include a Baeyer-Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation and a ketoreductase (KRED)-catalyzed diastereoselective reduction .Molecular Structure Analysis

Prostaglandins, including 17-trans Prostaglandin F3alpha, possess a unique and intricate molecular structure. At the core of every prostaglandin molecule lies a distinctive twenty-carbon skeleton, featuring a central five-membered ring . Surrounding the central ring structure are two long hydrophobic hydrocarbon chains . The presence and position of double bonds within these hydrocarbon chains impact the prostaglandin’s stability and reactivity .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of prostaglandins include a Baeyer-Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation and a ketoreductase (KRED)-catalyzed diastereoselective reduction . Another key transformation is the copper (II)-catalyzed regioselective p-phenylbenzoylation of the secondary alcohol of diol .Physical and Chemical Properties Analysis

Prostaglandins have a unique molecular structure that underlies their diverse physiological functions . The length of their hydrocarbon chains affects the molecule’s size and shape, influencing its interactions with cellular receptors and other biomolecules . The presence and position of double bonds within their hydrocarbon chains introduce kinks and flexibility into the molecule’s structure .科学的研究の応用

医薬品化学および医薬品合成

17-トランス プロスタグランジン F3アルファは、プロスタグランジンのアナログとして、治療薬の開発における医薬品化学において重要です。 プロスタグランジンの立体選択的合成は、その多様な生物活性と医学における役割のために重要です . プロスタグランジンは、緑内障治療や獣医用途など、さまざまな市販薬に開発されてきました . これらの化合物を効率的に合成する能力は、新しい薬物発見と治療用途への道を切り開きます。

臨床薬理学

臨床薬理学では、プロスタグランジンのアナログは、眼圧を効果的に下げることで緑内障などの状態を管理するための第一選択薬として使用されています . これらのアナログの薬力学と薬理遺伝学を理解することは、治療的使用を最適化し、治療に対する患者の反応を予測するために不可欠です .

獣医学

17-トランス プロスタグランジン F3アルファなどのアナログを含むプロスタグランジンは、獣医学において重要な役割を果たしています。 牛の排卵を制御するために使用されており、これは人工授精の実施に役立ちます . さらに、無発情などの生殖状態の治療や繁殖効率の向上に使用されています .

バイオテクノロジーと生物触媒

バイオテクノロジーの分野では、プロスタグランジンなどの複雑な分子の構築に生物触媒が使用されています。 17-トランス プロスタグランジン F3アルファの合成は、高い立体化学制御でこれらの生物学的に活性な化合物を生成する際の生物触媒の可能性を示すことができます . これは、研究や治療用途向けの高純度化合物の工業規模での生産と製造に影響を与えます。

薬理学研究

薬理学研究では、プロスタグランジン受容体とそのさまざまな生物学的プロセスにおける役割の探求が大きな関心を集めています。 プロスタグランジンは、血圧調節から痛みの知覚に至るまで、さまざまな機能に関与しています . 17-トランス プロスタグランジン F3アルファの特定の活性に関する研究は、その潜在的な治療用途と作用機序に関する新たな知見につながる可能性があります。

作用機序

Target of Action

The primary target of 17-trans Prostaglandin F3alpha (17-trans PGF3alpha) is the Prostaglandin F2α receptor (FP) . This receptor is a G protein-coupled receptor (GPCR) that is involved in numerous physiological and pathological processes including inflammation and cardiovascular homeostasis . The FP receptor is required for female reproductive function such as luteolysis and parturition .

Mode of Action

17-trans PGF3alpha interacts with its target, the FP receptor, to mediate various cellular processes. It is a double bond isomer of Prostaglandin F3α and a potential metabolite of trans dietary fatty acids . It has been found to have anti-inflammatory activity .

Biochemical Pathways

It is known that prostaglandins, including 17-trans pgf3alpha, are involved in a wide range of roles from homeostasis of blood pressure and blood flow, the initiation and resolution of inflammation, the perception of pain, cell survival, and the progression of numerous disease states .

Pharmacokinetics

It is known that 17-trans pgf3alpha is a potential metabolite of trans dietary fatty acids .

Result of Action

It has been found to have anti-inflammatory activity , suggesting that it may play a role in reducing inflammation in the body.

将来の方向性

The development of efficient and stereoselective synthesis of prostaglandins is of utmost importance, owing to their valuable medicinal applications and unique chemical structures . This study not only provides an alternative route to the highly stereoselective synthesis of prostaglandins, but also showcases the usefulness and great potential of biocatalysis in the construction of complex molecules .

生化学分析

Biochemical Properties

It is known that prostaglandins, including Prostaglandin F3alpha, play crucial roles in various biochemical reactions . They interact with specific G-protein-coupled receptors, leading to the activation of different signaling pathways . The exact enzymes, proteins, and other biomolecules that 17-trans Prostaglandin F3alpha interacts with are yet to be identified.

Cellular Effects

Prostaglandins are known to have wide-ranging effects on various types of cells and cellular processes . They influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Prostaglandins typically exert their effects at the molecular level through binding interactions with specific receptors, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

The metabolic pathways involving 17-trans Prostaglandin F3alpha are not well-characterized. Prostaglandins are typically involved in various metabolic pathways, interacting with a range of enzymes and cofactors

特性

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S,5E)-3-hydroxyocta-1,5-dienyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h3-4,6-7,12-13,15-19,21-23H,2,5,8-11,14H2,1H3,(H,24,25)/b6-3+,7-4-,13-12+/t15-,16+,17+,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAKGBZWJAIABSY-XYJRQBLTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/C[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

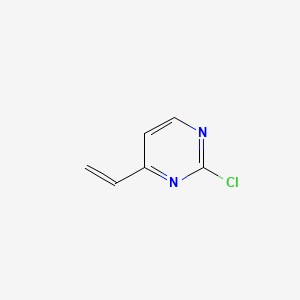

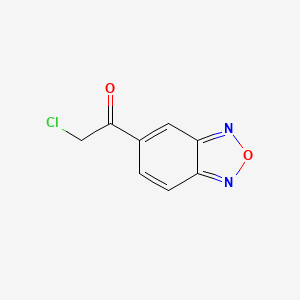

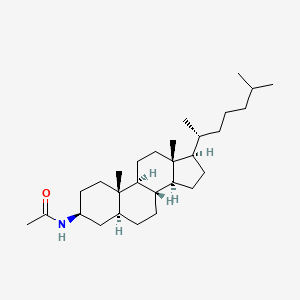

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

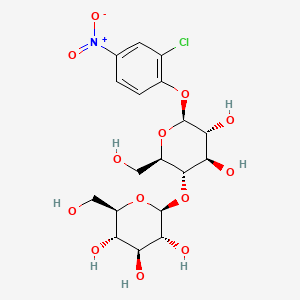

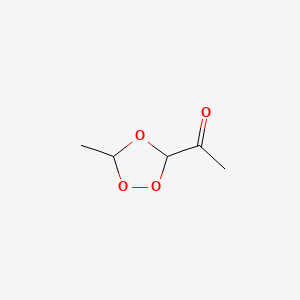

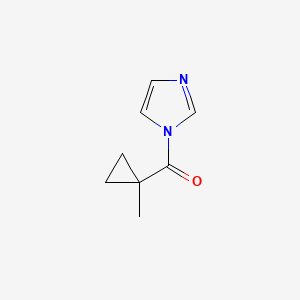

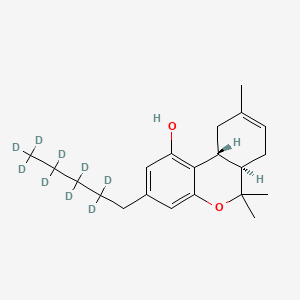

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-5-[5-(2-methylphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]pyridine](/img/structure/B593183.png)

![2-Azaspiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]](/img/structure/B593190.png)